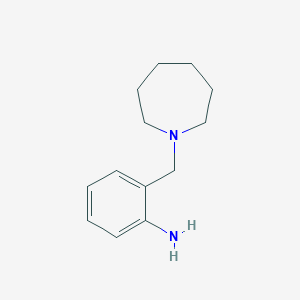![molecular formula C26H22FN3O2 B2471157 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-50-4](/img/structure/B2471157.png)
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoloquinolines.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- 3-(4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The presence of both ethoxy and fluorophenyl groups in 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This uniqueness can lead to different biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-10-6-18(7-11-20)25-23-16-30(15-17-4-8-19(27)9-5-17)24-13-12-21(31-2)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJMQJPUGRCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)
![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2471081.png)


![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)
![N-phenyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2471086.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)
![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)
